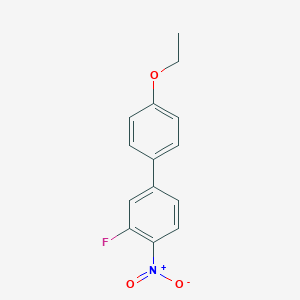

4'-Ethoxy-3-fluoro-4-nitro-1,1'-biphenyl

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-ethoxyphenyl)-2-fluoro-1-nitrobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12FNO3/c1-2-19-12-6-3-10(4-7-12)11-5-8-14(16(17)18)13(15)9-11/h3-9H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODCSTEMJGIPXCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=CC(=C(C=C2)[N+](=O)[O-])F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12FNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Advanced Chemical Transformations

Retrosynthetic Analysis of 4'-Ethoxy-3-fluoro-4-nitro-1,1'-biphenyl

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. By breaking down the target molecule into simpler, commercially available starting materials, a logical and efficient synthetic pathway can be established.

The core of the target molecule is the 1,1'-biphenyl structure. The most logical disconnection is at the C-C single bond connecting the two phenyl rings. This disconnection points towards a cross-coupling reaction as the key bond-forming step. The two resulting synthons are a nucleophilic phenyl species and an electrophilic phenyl species.

For the synthesis of this compound, this translates to two primary precursor fragments: a derivative of 3-fluoro-4-nitrophenol and a derivative of 4-ethoxyaniline. google.comgoogle.comchemicalbook.com The choice of which fragment acts as the nucleophile and which as the electrophile depends on the specific coupling reaction employed.

The substituents on the biphenyl (B1667301) core—fluoro, nitro, and ethoxy groups—can be introduced either before or after the biphenyl core is formed. However, it is generally more efficient to have these functional groups present on the precursor fragments prior to the coupling reaction.

3-Fluoro-4-nitrophenyl moiety: This fragment can be derived from commercially available 3-fluoro-4-nitrophenol. google.comgoogle.com The hydroxyl group can be converted into a more suitable group for coupling, such as a halide or a boronic acid/ester.

4-Ethoxyphenyl moiety: This fragment can be synthesized from 4-ethoxyaniline. scispace.comresearchgate.net The amino group can be diazotized and converted to a halide, or the aromatic ring can be directly halogenated. Alternatively, 4-ethoxyphenylboronic acid can be prepared.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for the formation of C-C bonds, making them ideal for the synthesis of substituted biphenyls. nih.govresearchgate.net

The Suzuki-Miyaura cross-coupling reaction, which involves the reaction of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base, is a particularly effective method for constructing the biphenyl core of the target molecule. acs.orgresearchgate.net This reaction is known for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and esters. nih.gov

The success of the Suzuki-Miyaura coupling heavily relies on the appropriate choice and preparation of the coupling partners.

3-Fluoro-4-nitrophenylboronic acid: This precursor can be synthesized from 3-fluoro-4-nitrophenol. google.comgoogle.com The synthesis of aryl boronic acids often involves the reaction of an aryl Grignard or aryllithium reagent with a trialkyl borate, followed by acidic workup. orgsyn.org

4-Ethoxyphenyl halides: 4-Bromo- or 4-iodoethoxybenzene are suitable electrophilic partners. These can be prepared from 4-ethoxyaniline via diazotization followed by a Sandmeyer-type reaction, or by direct halogenation of ethoxybenzene.

Table 1: Potential Precursors for Suzuki-Miyaura Coupling

| Nucleophilic Precursor | Electrophilic Precursor |

| 3-Fluoro-4-nitrophenylboronic acid | 4-Bromoethoxybenzene |

| 3-Fluoro-4-nitrophenylboronic acid | 4-Iodoethoxybenzene |

| 4-Ethoxyphenylboronic acid | 1-Bromo-3-fluoro-4-nitrobenzene |

| 4-Ethoxyphenylboronic acid | 1-Iodo-3-fluoro-4-nitrobenzene |

The choice of palladium catalyst and ligand is crucial for optimizing the yield and reaction rate of the Suzuki-Miyaura coupling. For challenging substrates, such as those containing electron-withdrawing groups like the nitro group, careful selection of the catalytic system is necessary. acs.org

Commonly used palladium sources include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The ligands play a critical role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).

Phosphine-based ligands are widely employed in Suzuki-Miyaura couplings. For electronically demanding substrates, electron-rich and sterically bulky phosphine ligands, such as tri(tert-butyl)phosphine (P(t-Bu)₃) and SPhos, often provide superior results. researchgate.net The screening of different ligand and catalyst combinations is a standard practice to identify the optimal conditions for a specific transformation.

Table 2: Common Catalyst/Ligand Systems for Suzuki-Miyaura Coupling

| Palladium Source | Ligand | Base | Solvent |

| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/Water |

| Pd(PPh₃)₄ | - | Na₂CO₃ | DME/Water |

| Pd₂(dba)₃ | P(t-Bu)₃ | K₃PO₄ | Dioxane |

| PdCl₂(dppf) | - | Cs₂CO₃ | THF/Water |

The reaction conditions, including the choice of base and solvent, also significantly influence the outcome of the coupling reaction and require careful optimization.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Strategies for Biphenyl Formation

Mechanistic Pathways of Transmetalation in Suzuki-Miyaura Reactions

The transmetalation step in the Suzuki-Miyaura catalytic cycle, where the organic moiety is transferred from the organoboron species to the palladium center, is often rate-limiting and mechanistically debated. Two primary pathways are commonly proposed, distinguished by which reactant is activated by the basic conditions required for the reaction. nih.gov

The Boronate Pathway (Path A): In this mechanism, the base (e.g., hydroxide) reacts with the boronic acid (ArB(OH)₂) to form a more nucleophilic boronate species (ArB(OH)₃⁻). This activated boronate then attacks the arylpalladium(II) halide complex (LₙPd(Ar')X) to facilitate the transfer of the aryl group from boron to palladium. nih.gov

The Oxo-Palladium Pathway (Path B): Alternatively, the base can react with the arylpalladium(II) halide complex to generate a more reactive arylpalladium(II) hydroxide complex (LₙPd(Ar')OH). This palladium-hydroxo species then reacts directly with the neutral boronic acid. nih.gov

Systematic studies involving the stoichiometric reactions of isolated palladium complexes and boron species have provided significant insight. Research indicates that under conditions commonly used for catalytic Suzuki reactions (e.g., weak bases and aqueous solvent mixtures), the reaction of an arylpalladium hydroxo complex with a boronic acid (Path B) is kinetically much faster than the reaction between an arylpalladium halide and a trihydroxyborate (Path A). nih.govgordon.edu This suggests that the oxo-palladium pathway is the predominant mechanism for transmetalation under these standard conditions. nih.govgordon.edu The ability to isolate and study pre-transmetalation intermediates containing Pd-O-B linkages has further clarified the sequence of events leading to aryl transfer. acs.org However, the dominant pathway can be influenced by the specific reaction conditions; for instance, the use of phase-transfer catalysts in biphasic systems has been shown to shift the mechanism toward a boronate-based pathway.

| Pathway | Activated Boron Species | Activated Palladium Species | Key Reaction | Favored Conditions |

|---|---|---|---|---|

| Boronate Pathway (A) | ArB(OH)₃⁻ (Boronate) | LₙPd(Ar')X (Halide Complex) | [ArB(OH)₃]⁻ + LₙPd(Ar')X → Products | Anhydrous conditions, strong bases |

| Oxo-Palladium Pathway (B) | ArB(OH)₂ (Boronic Acid) | LₙPd(Ar')OH (Hydroxo Complex) | ArB(OH)₂ + LₙPd(Ar')OH → Products | Aqueous mixtures, weak bases (e.g., carbonates, phosphates) |

Alternative Cross-Coupling Approaches (e.g., Heck, Negishi, Stille)

While the Suzuki-Miyaura reaction is widely used, other cross-coupling methodologies provide alternative routes to the biphenyl core of this compound, each with distinct advantages regarding substrate scope and functional group tolerance.

Heck Reaction: This palladium-catalyzed reaction couples an unsaturated halide with an alkene. wikipedia.org For biaryl synthesis, this typically involves the arylation of a cyclohexene derivative followed by oxidation, or via a related vinylation-Diels-Alder sequence. More directly, it forms substituted alkenes rather than biaryls, but its principles are foundational to cross-coupling chemistry. wikipedia.orgnih.gov The catalytic cycle involves oxidative addition of the aryl halide to Pd(0), migratory insertion of the alkene, and β-hydride elimination. wikipedia.org

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are prepared from organolithium or Grignard reagents, or directly from an organic halide. organic-chemistry.org These reagents are then coupled with an organic halide in the presence of a nickel or palladium catalyst. organic-chemistry.org The Negishi coupling is known for its high functional group tolerance and the ability to form C(sp²)–C(sp²) bonds efficiently. nih.gov The development of highly active palladacycle precatalysts has enabled these couplings to proceed under mild conditions, even at room temperature, for a wide range of substrates, including functionalized and sterically hindered aryl halides. nih.gov

Stille Coupling: The Stille reaction involves the coupling of an organostannane (organotin) reagent with an organic halide catalyzed by palladium. A key advantage of this method is the stability of organostannanes to air and moisture, along with their compatibility with a vast array of functional groups. nih.gov Modern advancements, particularly the development of bulky, electron-rich phosphine ligands, have expanded the scope of the Stille reaction to include less reactive aryl chlorides and allow for couplings at room temperature. nih.gov

C–H Activation and Functionalization Methods in Biaryl Synthesis

A more contemporary and atom-economical approach to biaryl synthesis involves the direct C–H activation and functionalization of aromatic rings, bypassing the need for pre-functionalized starting materials like organometallics or halides. This strategy typically employs a transition metal catalyst, often palladium, to selectively cleave a C–H bond on one arene and couple it with a second aryl partner.

These reactions can proceed via several mechanisms, often involving a directing group on one of the substrates to control regioselectivity. The directing group coordinates to the metal center, bringing it into proximity with a specific C–H bond (often at the ortho-position), facilitating its cleavage in a cyclometalation step. The resulting metallacycle can then react with an arylating agent (e.g., an aryl halide or another arene via oxidative coupling) to form the biaryl product. This approach has been successfully used to synthesize a variety of biaryl compounds, including those with significant steric hindrance or specific atropisomeric conformations. byjus.comnih.gov The development of this field provides a powerful, step-efficient alternative to traditional cross-coupling methods for constructing complex molecules. organic-chemistry.org

Classical Organic Reactions for Functional Group Introduction

The installation of the nitro, fluoro, and ethoxy substituents onto the biphenyl scaffold requires specific and often classical organic transformations. The timing and sequence of these reactions are critical to achieving the desired substitution pattern due to the directing effects of the functional groups.

Nitration of Biphenyl Precursors

The introduction of a nitro group (–NO₂) onto an aromatic ring is a classic example of electrophilic aromatic substitution, typically achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). The sulfuric acid protonates the nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺), the active nitrating agent.

The regioselectivity of the nitration of a substituted biphenyl is governed by the electronic properties of the substituents already present. libretexts.orgunizin.org For a precursor like 4'-ethoxy-3-fluorobiphenyl:

The ethoxy group (–OEt) is a strongly activating, ortho, para-directing group due to its powerful +R (resonance) effect.

The fluoro group (–F) is a deactivating, ortho, para-directing group. Its –I (inductive) effect deactivates the ring, but its +R effect directs incoming electrophiles to the ortho and para positions. unizin.org

In the 3-fluoro-4'-ethoxybiphenyl system, the nitration would be directed to the ring containing the fluorine atom. The fluorine at C3 and the biphenyl substituent at C1 would direct the incoming nitronium ion. The most likely position for nitration would be C4, which is para to the biphenyl group and ortho to the fluorine, leading to the desired 4-nitro product. The strong activating effect of the ethoxy group on the other ring would likely be overcome by directing effects on the fluorinated ring.

Fluorination Methodologies (e.g., Balz-Schiemann reaction, electrophilic/nucleophilic fluorination)

Introducing a fluorine atom onto an aromatic ring can be accomplished through several methods, as direct fluorination with F₂ gas is often too reactive and non-selective. byjus.comscienceinfo.com

Balz-Schiemann Reaction: This is a traditional and reliable method for introducing fluorine. It involves the diazotization of a primary aromatic amine (ArNH₂) with nitrous acid (generated in situ from NaNO₂ and acid) to form a diazonium salt (ArN₂⁺). byjus.comwikipedia.org The addition of fluoroboric acid (HBF₄) precipitates the aryl diazonium tetrafluoroborate salt (ArN₂⁺BF₄⁻). organic-chemistry.orgscienceinfo.com Gentle thermal or photochemical decomposition of this isolated salt yields the aryl fluoride (B91410) (ArF), nitrogen gas, and boron trifluoride. organic-chemistry.orgwikipedia.org The mechanism is thought to proceed through an Sₙ1-type pathway involving a highly unstable aryl cation intermediate. nih.govscienceinfo.com

Electrophilic Fluorination: This approach uses reagents that deliver an electrophilic fluorine atom ("F⁺") to a nucleophilic aromatic ring. wikipedia.org Modern electrophilic fluorinating agents are typically N–F compounds, which are safer and more manageable than older reagents. wikipedia.org Prominent examples include Selectfluor® (F-TEDA-BF₄) and N-fluorobenzenesulfonimide (NFSI). wikipedia.orgalfa-chemistry.combrynmawr.edu These reagents react with electron-rich arenes to install a fluorine atom, with regioselectivity governed by the directing effects of existing substituents. researchgate.net

Nucleophilic Fluorination: In nucleophilic aromatic substitution (SₙAr), a fluoride source (e.g., KF, CsF) displaces a good leaving group (like –NO₂ or –Cl) from an aromatic ring. alfa-chemistry.com This reaction is only feasible if the ring is "activated" by the presence of strong electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group.

| Method | Starting Material | Key Reagent(s) | Key Intermediate | Typical Application |

|---|---|---|---|---|

| Balz-Schiemann Reaction | Aryl Amine (ArNH₂) | NaNO₂, HBF₄ | Aryl diazonium tetrafluoroborate (ArN₂⁺BF₄⁻) | General synthesis of aryl fluorides from amines. |

| Electrophilic Fluorination | Electron-rich Arene | Selectfluor®, NFSI | Sigma complex (Wheland intermediate) | Direct fluorination of activated aromatic rings. |

| Nucleophilic Fluorination (SₙAr) | Electron-poor Aryl Halide/Nitroarene | KF, CsF | Meisenheimer complex | Synthesis of fluorides on highly electron-deficient rings. |

Etherification Reactions for Ethoxy Group Incorporation

The formation of the ethoxy (–OCH₂CH₃) aryl ether linkage is typically achieved by reacting a phenolic precursor with an ethylating agent.

Williamson Ether Synthesis: This is the most common method for preparing ethers. In the context of an aryl ether, a phenol (B47542) (ArOH) is first deprotonated with a suitable base (e.g., NaH, K₂CO₃, NaOH) to form a highly nucleophilic phenoxide anion (ArO⁻). masterorganicchemistry.comorganic-synthesis.com This anion then acts as a nucleophile in an Sₙ2 reaction with an ethyl halide (e.g., ethyl bromide or ethyl iodide) to form the aryl ethyl ether. masterorganicchemistry.comorganicchemistrytutor.com The reaction works best with primary alkyl halides like ethyl bromide to avoid competing elimination reactions. masterorganicchemistry.comorganicchemistrytutor.com

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that forms an aryl ether from an aryl halide and an alcohol. wikipedia.orgorganic-chemistry.org In its classical form, the reaction requires harsh conditions, including high temperatures and stoichiometric amounts of copper. wikipedia.org Modern variations utilize soluble copper catalysts with ligands, allowing the reaction to proceed under much milder conditions. mdpi.com This method is particularly useful when the Sₙ2 pathway of the Williamson synthesis is not viable, for example, if the desired disconnection involves an aryl halide and an ethoxide. acs.orgnih.gov

Green Chemistry Principles in the Synthesis of this compound

The synthesis of complex, functionalized biaryl compounds such as this compound is a cornerstone of modern organic chemistry, with applications in materials science and pharmaceutical development. Traditionally, the synthesis of such molecules, often achieved through cross-coupling reactions like the Suzuki-Miyaura coupling, has relied on volatile organic solvents and stoichiometric reagents, contributing to significant waste generation. The adoption of green chemistry principles offers a transformative approach to mitigate the environmental impact of these syntheses. This section explores the application of these principles—specifically the use of benign solvent systems, adherence to atom economy, and the development of advanced catalytic approaches—to the synthesis of this compound. These strategies aim to enhance efficiency, reduce waste, and minimize the use of hazardous substances, aligning chemical manufacturing with sustainability goals.

Solvent-Free or Environmentally Benign Solvent Systems

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional organic solvents are often flammable, toxic, and difficult to dispose of. Research into the synthesis of biphenyl derivatives has increasingly focused on replacing these with safer, more sustainable alternatives.

Water is a highly attractive green solvent for Suzuki-Miyaura cross-coupling reactions due to its non-toxicity, non-flammability, and abundance. gre.ac.ukresearchgate.net Protocols have been developed that utilize neat water as the reaction medium, often enabling the reaction to proceed at ambient temperatures and under normal atmospheric conditions. rsc.org For the synthesis of this compound, employing an aqueous system would involve coupling an appropriate aryl halide and arylboronic acid. A significant advantage of aqueous protocols is the potential for simplified product isolation; the biphenyl product, being organic, often precipitates from the aqueous phase and can be collected by simple filtration, eliminating the need for solvent-intensive extractions. rsc.org

| Solvent System | Typical Reaction Conditions | Advantages | Challenges | Relevant Findings |

|---|---|---|---|---|

| Traditional Organic (e.g., Toluene, Dioxane) | Elevated temperatures (80-110°C) | Good solubility for a wide range of substrates. | Toxic, volatile, flammable, contributes to waste. | Historically the standard, but now often replaced. |

| Water | Room temperature to 100°C; often under air. | Non-toxic, non-flammable, inexpensive, simplified product isolation. gre.ac.ukresearchgate.net | Poor solubility for some non-polar substrates. | Highly active catalysts allow for efficient coupling in neat water with low catalyst loading. rsc.org |

| CPME/Water (Biphasic) | Mild to elevated temperatures. | Derived from waste, facilitates catalyst and solvent recycling, enhances process circularity. rsc.org | Requires phase separation and recovery steps. | Effective for waste-minimized C-N and C-C couplings. rsc.org |

| Solvent-Free (Grinding/Microwave) | Room temperature (grinding) or rapid heating (microwave). | Eliminates solvent waste, can reduce reaction times significantly. uns.ac.idimpactfactor.org | Not suitable for all substrate types; potential for localized overheating. | Demonstrated for the synthesis of chalcones and pyrazolines, principles are transferable. uns.ac.idimpactfactor.org |

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental concept of green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. The Suzuki-Miyaura coupling, a likely route to this compound, is inherently atom-economical compared to classical named reactions that use stoichiometric reagents, as the key bond-forming step directly unites the two aryl fragments. acs.org

The theoretical atom economy for the synthesis of this compound from (4-ethoxy-3-fluorophenyl)boronic acid and 1-bromo-4-nitrobenzene can be calculated as follows:

% Atom Economy = (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100

Strategies to minimize waste focus on the entire process. A key approach is the use of heterogeneous or immobilized catalysts that can be easily recovered and reused across multiple reaction cycles. rsc.orgmdpi.com This not only reduces the consumption of precious metals like palladium but also minimizes the amount of metal leaching into the product and waste streams. Furthermore, optimizing reaction conditions to maximize yield and selectivity prevents the formation of byproducts, which constitute a significant portion of chemical waste.

| Reactant/Product | Chemical Formula | Molecular Weight (g/mol) | Role |

|---|---|---|---|

| (4-ethoxy-3-fluorophenyl)boronic acid | C₈H₁₀BFO₃ | 183.98 | Reactant |

| 1-bromo-4-nitrobenzene | C₆H₄BrNO₂ | 202.01 | Reactant |

| This compound | C₁₄H₁₂FNO₃ | 261.25 | Product |

| Theoretical Atom Economy Calculation* | 67.7% |

Note: This calculation only includes the main reactants and desired product. It does not account for the base, solvent, or catalyst, which produce boric acid and halide salt byproducts.

Catalytic Approaches for Reduced Reagent Use

Advances in catalysis are central to the green synthesis of biphenyls. The goal is to develop highly active and robust catalysts that can function efficiently at very low concentrations, thereby reducing the amount of catalyst needed and minimizing costs and potential metal contamination.

For the Suzuki-Miyaura reaction, significant progress has been made in developing palladium-based catalysts with exceptional activity. For instance, palladacycle precursors have been shown to be highly effective in aqueous media, enabling reactions with catalyst loadings as low as 0.04 mol%. rsc.org Similarly, fullerene-supported palladium chloride nanocatalysts have achieved high yields with loadings of just 0.05 mol%. researchgate.net The synthesis of fluorinated biphenyl derivatives has been successfully demonstrated using palladium nanoparticles supported on functionalized graphene, creating a recyclable heterogeneous system. mdpi.com

These advanced catalytic systems offer several green advantages:

Low Catalyst Loading: High turnover numbers (TON) and turnover frequencies (TOF) mean less catalyst is required, saving resources and reducing waste.

Mild Reaction Conditions: Highly active catalysts can often operate at lower temperatures and pressures, reducing energy consumption.

Recyclability: Heterogeneous catalysts can be filtered off and reused, which is a cornerstone of sustainable chemical production. mdpi.comresearchgate.net

Ligandless Systems: Some modern protocols for Suzuki-Miyaura coupling operate efficiently without the need for complex and expensive phosphine ligands, simplifying the reaction setup and reducing costs. gre.ac.uk

The application of these catalytic innovations to the synthesis of this compound would involve selecting a catalyst system that is tolerant of the nitro and fluoro functional groups while providing high yields under sustainable conditions.

| Catalyst System | Description | Typical Loading (mol%) | Key Advantages | Reference |

|---|---|---|---|---|

| Palladacycle Precursor | Ortho-palladated phosphine complex. | 0.04 | Highly active in neat water at room temperature. | rsc.org |

| Fullerene-supported PdCl₂ | Palladium chloride supported on water-soluble fullerene nanoparticles. | 0.01 - 0.05 | High yields at room temperature in water; recyclable. | researchgate.net |

| Graphene-supported Pd NPs | Palladium nanoparticles immobilized on a carboxylated graphene support. | N/A (heterogeneous) | Excellent versatility, recyclable, effective for fluorinated biphenyls. | mdpi.com |

| Pd(OAc)₂ (ligandless) | Simple palladium salt used without an auxiliary ligand. | ~1-2 | Avoids use of expensive/toxic ligands; effective in water. | gre.ac.uk |

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For 4'-Ethoxy-3-fluoro-4-nitro-1,1'-biphenyl, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, along with two-dimensional techniques, would be required for unambiguous assignment of all atoms.

Proton (¹H) NMR Assignments and Coupling Constant Analysis

A ¹H NMR spectrum of this compound would provide crucial information about the number and electronic environment of the hydrogen atoms. The spectrum would be expected to show distinct signals for the aromatic protons on both phenyl rings and the protons of the ethoxy group.

Aromatic Region: The protons on the 3-fluoro-4-nitrophenyl ring and the 4-ethoxyphenyl ring would appear in the aromatic region of the spectrum, typically between 7.0 and 8.5 ppm. The substitution pattern dictates the multiplicity of these signals (singlet, doublet, triplet, etc.) and their coupling constants (J-values). Analysis of these J-values helps to determine the relative positions of the protons on each ring. For instance, ortho-coupled protons typically exhibit larger coupling constants (around 7-9 Hz) compared to meta (2-3 Hz) or para (0-1 Hz) couplings. aobchem.com

Ethoxy Group: The ethoxy group would give rise to two signals: a quartet for the methylene (B1212753) protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), due to coupling with each other.

Table 1: Predicted ¹H NMR Data for this compound (Note: This table is illustrative as experimental data is not available in the searched literature.)

| Predicted Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic Protons | 7.0 - 8.5 | m (multiplet) | - |

| -OCH₂- | ~4.1 | q (quartet) | ~7.0 |

Carbon-13 (¹³C) NMR Chemical Shift Analysis and Multiplicity

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Since ¹³C has a low natural abundance, the spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets, where each peak corresponds to a unique carbon atom or a set of equivalent carbons. The chemical shifts in ¹³C NMR span a much wider range than in ¹H NMR (typically 0-220 ppm), making it easier to distinguish between different types of carbon atoms. nih.gov

Aromatic Carbons: The twelve aromatic carbons would produce signals in the approximate range of 110-165 ppm. The carbons directly attached to the electron-withdrawing nitro group and the fluorine atom would be significantly deshielded (shifted to a higher ppm value), while those attached to the electron-donating ethoxy group would be shielded (shifted to a lower ppm value). researchgate.net

Ethoxy Group Carbons: The two carbons of the ethoxy group would appear in the aliphatic region of the spectrum.

Quaternary Carbons: Carbons that are not attached to any hydrogen atoms (quaternary carbons), such as C1, C1', C4, and C4', often show weaker signals in the ¹³C NMR spectrum. nih.gov

Table 2: Predicted ¹³C NMR Data for this compound (Note: This table is illustrative as experimental data is not available in the searched literature.)

| Predicted Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Aromatic C-NO₂ | 145 - 150 |

| Aromatic C-F | 150 - 165 (doublet due to C-F coupling) |

| Aromatic C-O | 155 - 160 |

| Other Aromatic C | 115 - 140 |

| -OCH₂- | 60 - 70 |

Fluorine-19 (¹⁹F) NMR Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique due to the 100% natural abundance of the ¹⁹F isotope. nih.govbiophysics.org For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. Furthermore, the signal would be split into a multiplet due to coupling with nearby protons (primarily the ortho protons on the same ring), providing further structural confirmation. The magnitude of these ¹⁹F-¹H coupling constants is valuable for assigning the proton signals. nih.gov

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

While 1D NMR spectra provide essential information, complex molecules often require 2D NMR experiments for complete and unambiguous structural assignment. chemicalbook.com

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would be used to trace the connectivity of the protons within each aromatic ring and to confirm the relationship between the methylene and methyl protons of the ethoxy group. chemicalbook.combris.ac.uk

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded ¹H and ¹³C nuclei. It is invaluable for assigning the chemical shifts of protonated carbon atoms. chemicalbook.combris.ac.uk

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. It is particularly useful for identifying quaternary carbons and for establishing the connectivity between the two biphenyl (B1667301) rings and between the substituents and the rings. chemicalbook.combris.ac.uk

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close to each other in space, regardless of whether they are bonded. For a molecule like this compound, NOESY could provide information about the preferred conformation around the biphenyl linkage by showing spatial correlations between protons on the two different rings.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Vibrational Band Assignments for Functional Groups (e.g., nitro, ether, aromatic C-H, C-F)

An IR or Raman spectrum of this compound would display a series of absorption bands corresponding to the stretching and bending vibrations of its specific bonds and functional groups.

Nitro Group (NO₂): The nitro group would exhibit two strong characteristic stretching vibrations in the IR spectrum: an asymmetric stretch typically around 1500-1570 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.

Ether (C-O-C): The aryl-alkyl ether linkage would show a strong C-O stretching band, likely in the region of 1200-1275 cm⁻¹ (asymmetric stretch) and a weaker symmetric stretch around 1020-1075 cm⁻¹.

Aromatic C-H: The stretching vibrations of the C-H bonds on the aromatic rings would appear as a group of bands above 3000 cm⁻¹. The out-of-plane C-H bending vibrations, which are often intense and appear in the 650-900 cm⁻¹ region, are diagnostic of the substitution pattern on the benzene (B151609) rings.

C-F Bond: The C-F stretching vibration typically gives a strong absorption in the IR spectrum in the range of 1000-1400 cm⁻¹. The exact position can be influenced by the electronic nature of the aromatic ring.

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for this compound (Note: This table is illustrative as experimental data is not available in the searched literature.)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aliphatic C-H (in ethoxy) | Stretching | 2850 - 3000 |

| Nitro (NO₂) | Asymmetric Stretching | 1500 - 1570 |

| Nitro (NO₂) | Symmetric Stretching | 1300 - 1370 |

| Aromatic C=C | Stretching | 1400 - 1600 |

| Aryl Ether (C-O) | Asymmetric Stretching | 1200 - 1275 |

| C-F | Stretching | 1000 - 1400 |

Raman spectroscopy would provide complementary information. While the polar nitro and ether groups would give strong IR signals, the vibrations of the non-polar aromatic rings might be more prominent in the Raman spectrum.

Analysis of Aromatic Ring Vibrations and Substitution Patterns

Infrared (IR) spectroscopy is a powerful tool for probing the vibrational modes of molecules, offering a unique fingerprint based on the functional groups and their arrangement within the molecular structure. In the case of this compound, the IR spectrum is expected to exhibit a complex pattern of absorption bands arising from the vibrations of the two aromatic rings and their various substituents.

The biphenyl core gives rise to characteristic C-H stretching vibrations for the aromatic protons, typically observed in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are expected to produce a series of sharp bands between 1600 cm⁻¹ and 1450 cm⁻¹. The substitution pattern on the rings influences the exact position and intensity of these bands.

The presence of the nitro group (NO₂) is readily identified by its strong and characteristic asymmetric and symmetric stretching vibrations. The asymmetric stretching vibration typically appears in the range of 1550-1500 cm⁻¹, while the symmetric stretch is found between 1350-1300 cm⁻¹. For instance, in 4-nitrobiphenyl, these bands are observed, confirming the presence of the nitro functionality. chemicalbook.comnih.gov The electron-withdrawing nature of the nitro group can influence the vibrational frequencies of the adjacent aromatic ring.

The ethoxy group (-OCH₂CH₃) will contribute to the spectrum with its own set of characteristic vibrations. The C-O-C stretching vibrations of the ether linkage are expected to produce a strong absorption band in the 1300-1000 cm⁻¹ region. chemicalbook.com Specifically, aryl ethers typically show a strong peak near 1100 cm⁻¹. Additionally, the aliphatic C-H stretching and bending vibrations of the ethyl group will be present in their respective characteristic regions (around 2980-2850 cm⁻¹ and 1470-1380 cm⁻¹).

The carbon-fluorine (C-F) bond introduces a strong absorption band, the position of which can be influenced by its environment on the aromatic ring. Generally, the C-F stretching vibration for aryl fluorides is found in the 1250-1000 cm⁻¹ range.

A summary of the expected characteristic IR absorption bands for this compound is presented in the table below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group Responsible |

| Aromatic C-H Stretch | 3100-3000 | Aromatic Rings |

| Aliphatic C-H Stretch | 2980-2850 | Ethoxy Group |

| Asymmetric NO₂ Stretch | 1550-1500 | Nitro Group |

| Symmetric NO₂ Stretch | 1350-1300 | Nitro Group |

| Aromatic C=C Stretch | 1600-1450 | Aromatic Rings |

| C-O-C Stretch (Aryl Ether) | 1300-1000 | Ethoxy Group |

| C-F Stretch (Aryl Fluoride) | 1250-1000 | Fluoro Group |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by the extended π-conjugated system of the biphenyl core, which is further influenced by the electronic effects of the substituents.

Electronic Transitions and Conjugation Effects within the Biphenyl System

The biphenyl system itself exhibits characteristic π → π* transitions. Benzene, for example, shows three such transitions, with two E-bands at approximately 180 and 200 nm and a B-band at 255 nm. wikipedia.org In biphenyl, the conjugation between the two rings leads to a bathochromic shift (red shift) of these absorptions to longer wavelengths.

The presence of both an electron-donating group (ethoxy) and an electron-withdrawing group (nitro) on the biphenyl framework creates a "push-pull" system. This arrangement facilitates intramolecular charge transfer (ICT) upon electronic excitation, leading to a significant red shift of the main absorption band. The ethoxy group acts as a good auxochrome, a group that, when attached to a chromophore, modifies its ability to absorb light. The lone pairs on the oxygen atom of the ethoxy group can be delocalized into the aromatic ring, increasing the energy of the highest occupied molecular orbital (HOMO). Conversely, the nitro group is a strong chromophore and a powerful electron-withdrawing group that lowers the energy of the lowest unoccupied molecular orbital (LUMO). This reduced HOMO-LUMO gap results in absorption at longer wavelengths, often extending into the visible region. For instance, the inclusion of a 4'-nitro-biphenyl fragment in other systems has been shown to cause a red-shift in the main absorption band. rsc.org

Solvatochromism Studies and Environmental Effects on Absorption

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. This effect is particularly pronounced in push-pull molecules like this compound due to the significant change in dipole moment between the ground and excited states.

In polar solvents, the more polar excited state is stabilized to a greater extent than the ground state, leading to a smaller energy gap for the electronic transition and thus a bathochromic shift (positive solvatochromism). Conversely, in nonpolar solvents, the absorption maximum would be at a shorter wavelength. Some push-pull systems can even exhibit reverse solvatochromism, where a decrease in the molar transition energy is observed as the solvent polarity changes from highly polar to intermediately polar. wikipedia.org The study of solvatochromism can provide valuable information about the electronic structure and the nature of the excited state of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for determining the precise mass of a molecule, which in turn allows for the calculation of its elemental formula with high confidence. The molecular formula of this compound is C₁₄H₁₂FNO₃.

The theoretical monoisotopic mass of this compound can be calculated using the masses of the most abundant isotopes of each element:

Carbon (¹²C): 12.000000 u

Hydrogen (¹H): 1.007825 u

Fluorine (¹⁹F): 18.998403 u

Nitrogen (¹⁴N): 14.003074 u

Oxygen (¹⁶O): 15.994915 u

Based on these values, the calculated exact mass of the neutral molecule [M] is 261.0798 u. In positive-ion mode ESI-HRMS, the protonated molecule [M+H]⁺ would be observed at an m/z of 262.0876. The high mass accuracy of HRMS, typically in the sub-ppm range, would allow for the unambiguous confirmation of the elemental composition.

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern observed in a mass spectrum provides a roadmap to the molecule's structure. In the electron ionization (EI) mass spectrum of this compound, the molecular ion peak ([M]⁺) at m/z 261 would be expected. The fragmentation is likely to be directed by the functional groups present.

Aromatic nitro compounds often show characteristic losses of NO₂ (46 u) and NO (30 u). rsc.org Therefore, prominent fragment ions at m/z 215 ([M-NO₂]⁺) and m/z 231 ([M-NO]⁺) would be anticipated.

The ether linkage is also a site of facile cleavage. Aryl ethers can undergo cleavage of the C-O bond. A common fragmentation pathway for the ethoxy group is the loss of an ethyl radical (C₂H₅, 29 u) to give a fragment at m/z 232, or the loss of ethene (C₂H₄, 28 u) via a rearrangement to give a fragment ion at m/z 233.

The biphenyl linkage itself is relatively stable, but cleavage can occur, leading to ions corresponding to the individual substituted phenyl rings. The table below summarizes some of the expected key fragment ions for this compound.

| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Loss from Molecular Ion |

| 261 | [C₁₄H₁₂FNO₃]⁺ (Molecular Ion) | - |

| 231 | [C₁₄H₁₂FO₂]⁺ | NO |

| 215 | [C₁₄H₁₂FO]⁺ | NO₂ |

| 232 | [C₁₂H₇FNO₃]⁺ | C₂H₅ |

| 233 | [C₁₂H₈FNO₃]⁺ | C₂H₄ |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurity Assessment

Gas Chromatography-Mass Spectrometry (GC-MS) is a critical analytical technique for assessing the purity of a synthesized compound and identifying any volatile impurities. For a sample of This compound , the GC component would separate the target molecule from any residual starting materials, by-products, or solvents based on their boiling points and interactions with the chromatography column.

The mass spectrometer would then ionize the separated components, providing a mass spectrum for each. The spectrum for the main peak should correspond to the molecular weight and fragmentation pattern of This compound . The presence of other peaks would indicate impurities, which could be identified by their unique mass spectra. The integration of the peak areas in the gas chromatogram would allow for the quantification of the compound's purity.

Table 1: Hypothetical GC-MS Data for Purity Analysis of this compound (Note: This table is illustrative as no experimental data is available.)

| Retention Time (min) | Detected Component | Molecular Ion (m/z) | Purity (%) |

|---|---|---|---|

| 15.2 | This compound | [Expected M+] | >99% |

| 5.4 | Volatile Impurity A (e.g., solvent) | [Varies] | <0.1% |

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. researchgate.net This technique requires a high-quality single crystal of the compound. If a suitable crystal of This compound were grown, SC-XRD analysis would provide invaluable insights into its solid-state structure.

SC-XRD analysis would reveal the exact conformation of the molecule in the solid state, including the bond lengths, bond angles, and the spatial arrangement of the ethoxy, fluoro, and nitro functional groups. It would also elucidate how individual molecules pack together to form the crystal lattice, defining the unit cell parameters and the crystal system. For substituted biphenyls, the packing is influenced by the nature and position of the substituents. sigmaaldrich.com

Table 2: Illustrative Crystallographic Data for this compound (Note: This table is illustrative as no experimental data is available.)

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₄H₁₂FNO₃ |

| Formula Weight | 261.25 g/mol |

| Crystal System | [e.g., Monoclinic] |

| Space Group | [e.g., P2₁/c] |

| a (Å) | [Value] |

| b (Å) | [Value] |

| c (Å) | [Value] |

| β (°) | [Value] |

| Volume (ų) | [Value] |

The crystal packing is stabilized by a network of non-covalent intermolecular interactions. Analysis of the crystallographic data would identify and quantify these interactions. For This compound , one would expect to observe various interactions, such as C-H···O or C-H···F hydrogen bonds, potential C-F···π or other halogen bonding, and π-π stacking between the aromatic rings of adjacent molecules. aobchem.comresearchgate.net These interactions dictate the physical properties of the solid material.

Table 3: Potential Intermolecular Interactions in Crystalline this compound (Note: This table is illustrative as no experimental data is available.)

| Interaction Type | Donor-Acceptor Atoms | Distance (Å) | Angle (°) |

|---|---|---|---|

| Hydrogen Bond | C-H···O (nitro/ethoxy) | [Value] | [Value] |

| Hydrogen Bond | C-H···F | [Value] | [Value] |

Table 4: Dihedral Angle Analysis for this compound (Note: This table is illustrative as no experimental data is available.)

| Torsion Angle | Atoms Defining the Angle | Angle (°) |

|---|---|---|

| Biphenyl Dihedral | C(2)-C(1)-C(1')-C(2') | [Value] |

| Nitro Group Twist | C(3)-C(4)-N-O | [Value] |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a workhorse in modern computational chemistry for predicting molecular geometries, electronic properties, and spectroscopic data. For a molecule like 4'-Ethoxy-3-fluoro-4-nitro-1,1'-biphenyl, DFT calculations would be crucial in elucidating the influence of the ethoxy, fluoro, and nitro substituents on the biphenyl (B1667301) core.

Orbital Energies (HOMO-LUMO) and Band Gap Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For instance, studies on other organic molecules have shown how different functional groups can tune this energy gap. nih.gov

Table 1: Hypothetical DFT Data for Orbital Energies and Band Gap of this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | Data Not Available |

| LUMO Energy | Data Not Available |

Electrostatic Potential Mapping for Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is invaluable for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. For this compound, an MEP map would highlight the electron-withdrawing effects of the nitro and fluoro groups and the electron-donating nature of the ethoxy group, thereby identifying likely sites for chemical reactions. nih.gov

Vibrational Frequency Calculations for Spectroscopic Correlation

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By comparing the calculated vibrational spectrum with experimental data, the accuracy of the computed molecular geometry can be validated. These calculations also allow for the assignment of specific vibrational modes to particular bonds or functional groups within the molecule.

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

|---|---|---|

| C-NO₂ | Symmetric Stretch | Data Not Available |

| C-NO₂ | Asymmetric Stretch | Data Not Available |

| C-F | Stretch | Data Not Available |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about the conformational changes, diffusion, and interactions of molecules over time. For this compound, MD simulations could be used to explore its behavior in different solvent environments or its interaction with biological macromolecules, providing insights that are not accessible from static quantum chemical calculations. nih.gov

Conformational Flexibility and Rotational Barriers of the Biphenyl Linkage

The biphenyl scaffold is characterized by a degree of rotational freedom around the central carbon-carbon single bond, which dictates its three-dimensional shape. In this compound, the substituents on the phenyl rings create steric and electronic effects that influence this rotation.

Biphenyl itself is not planar in the gas phase, adopting a twisted conformation with a dihedral angle of approximately 44.4° to 45°. libretexts.orgutah.edu This twist is a compromise between two opposing factors: π-conjugation, which favors a planar structure, and steric repulsion between the ortho-hydrogens, which favors a non-planar arrangement. ic.ac.uk The introduction of substituents, particularly at the ortho positions, significantly alters the rotational barrier. For this compound, the fluorine atom at the 3-position and the nitro group at the 4-position on one ring, and the ethoxy group at the 4'-position on the other, influence the molecule's preferred conformation.

The interplay of steric repulsion and electronic interactions determines the final conformational state. Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to model these interactions and predict the most stable conformations and the energy profile of rotation. nih.govaps.org For substituted biphenyls, these calculations can satisfactorily reproduce experimentally determined barriers. nih.gov

Table 1: Representative Rotational Barriers in Substituted Biphenyls This table presents illustrative data from various substituted biphenyls to approximate the potential rotational barriers in the subject compound.

| Compound | Ortho Substituent(s) | Rotational Barrier (kcal/mol) | Method |

|---|---|---|---|

| Biphenyl | H, H | ~1.4 (planar transition state) | Experimental |

| 2-Methylbiphenyl | CH₃, H | 7-10 | Dynamic NMR researchgate.net |

| 2,2'-Dimethylbiphenyl | CH₃, CH₃ | ~19 | Dynamic NMR researchgate.net |

| 2,2'-Dinitrobiphenyl | NO₂, NO₂ | Higher than difluoro derivative | Inferred from steric size libretexts.org |

| Generic ortho-substituted biphenyls | Various single substituents | up to 15.4 | Dynamic NMR nih.gov |

Solvent Effects on Molecular Behavior

The surrounding solvent medium can influence the conformational preferences and behavior of a molecule. For biphenyl derivatives, the solvent can affect the dihedral angle between the phenyl rings. rsc.org Studies using techniques like liquid crystal nuclear magnetic resonance (NMR) have shown that the conformation of biphenyls in solution can be a twisted one, rather than planar or freely rotating. rsc.org

For this compound, polar solvents are expected to interact with the polar nitro group and the ethoxy group. These interactions can alter the electronic distribution within the molecule and potentially influence the rotational barrier. Computational models can simulate these solvent effects, often by using implicit solvent models or by explicitly including solvent molecules in the calculation. ic.ac.uk For example, calculations performed in a solvent field like water can reduce the calculated barrier to rotation compared to the gas phase by stabilizing charge separations. ic.ac.uk The spectral signature of biphenyls is known to be sensitive to the molecular environment, indicating that solvent interactions can play a crucial role in their behavior. westmont.edu

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

QSAR and QSPR are computational methodologies that aim to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. mdpi.comresearchgate.net These models are valuable for predicting the characteristics of new or untested compounds, such as this compound.

Theoretical Framework for Deriving Predictive Models

The development of QSAR/QSPR models is a systematic process. It begins with the collection of a dataset of compounds with known activities or properties. For nitroaromatic compounds, this could include data on toxicity or reactivity. mdpi.comnih.gov Next, molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These can include constitutional, topological, geometric, and electronic descriptors. nih.gov

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Random Forest, Neural Networks), are then used to build a mathematical model that links the descriptors to the observed activity or property. nih.govacs.org The goal is to create a model that is not only statistically robust but also mechanistically interpretable. researchgate.net

A crucial step in this framework is model validation, which ensures the model's reliability and predictive power. This is typically done through internal validation (e.g., cross-validation) and external validation using an independent set of compounds. researchgate.net The Organisation for Economic Co-operation and Development (OECD) has established principles for the validation of QSAR models for regulatory purposes. nih.gov

Modern approaches are increasingly using machine learning and deep learning to build more accurate predictive models, sometimes combining quantum mechanics-derived descriptors with structural information. researchgate.netacs.org

Correlation of Electronic and Steric Descriptors with Chemical Reactivity

The chemical reactivity of a molecule like this compound is governed by its electronic and steric properties. QSAR and QSPR studies often use descriptors that quantify these features to predict reactivity. rsc.org

Electronic Descriptors: These describe the electron distribution in a molecule. For nitroaromatic compounds, descriptors related to the properties of the nitro group are critical. researchgate.net Important electronic descriptors include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies: These are related to the molecule's ability to donate or accept electrons. The HOMO-LUMO gap can be an indicator of chemical reactivity and stability.

Atomic charges: The partial charges on individual atoms can indicate sites susceptible to nucleophilic or electrophilic attack. nih.gov

Global electrophilicity index: This descriptor measures a molecule's ability to act as an electrophile. nih.gov

Steric Descriptors: These relate to the size and shape of the molecule. Steric hindrance can significantly affect reaction rates. Topological indices and geometric parameters are often used to capture steric effects. acs.org

For nitroaromatic compounds, QSAR studies have successfully correlated such descriptors with toxic effects like mutagenicity, often implicating hydrophobicity and electrophilicity as key contributing factors. mdpi.com Theoretical methods can introduce electronic forces, composed of electrostatic and steric components, as reliable descriptors for predicting regioselectivity and stereoselectivity in chemical reactions. rsc.org

Table 2: Key Descriptors in QSAR/QSPR Studies for Aromatic Compounds

| Descriptor Type | Example Descriptor | Information Provided | Relevance to Reactivity |

|---|---|---|---|

| Electronic | HOMO Energy | Electron-donating ability | Susceptibility to electrophilic attack |

| LUMO Energy | Electron-accepting ability | Susceptibility to nucleophilic attack | |

| Dipole Moment | Molecular polarity | Influences intermolecular interactions | |

| Atomic Charges | Local electronic environment | Identifies reactive sites nih.gov | |

| Steric | Molecular Volume | Overall size of the molecule | Influences accessibility of reactive sites |

| Surface Area | Area accessible for interaction | Affects intermolecular forces | |

| Topological | Connectivity Indices | Describes atomic connectivity | Correlates with molecular shape and size |

| Hydrophobicity | LogP | Partitioning between octanol (B41247) and water | Influences transport and bioavailability |

Crystal Structure Prediction and Polymorphism Studies

Predicting the crystal structure of an organic molecule from its chemical diagram alone is a major challenge in computational chemistry. wikipedia.org This field, known as Crystal Structure Prediction (CSP), is particularly important for understanding polymorphism—the ability of a compound to exist in multiple crystalline forms. tandfonline.com Different polymorphs can have distinct physical properties, which is critical in industries like pharmaceuticals and materials science. nih.gov

Computational Approaches to Identify Metastable and Stable Polymorphs

CSP methods involve a hierarchical search for the most thermodynamically stable crystal structures. nih.govrsc.org The process typically includes two main stages:

Generation of Candidate Structures: A vast number of plausible crystal packing arrangements are generated. This is a significant combinatorial problem, and methods like random sampling or evolutionary algorithms are often used. wikipedia.orgsandboxaq.com

Energy Ranking: The generated structures are then ranked based on their calculated lattice energy. This is usually done in stages, starting with computationally inexpensive force fields to screen a large number of structures, followed by more accurate (but costly) quantum mechanical methods, like dispersion-corrected DFT, for the most promising candidates. wikipedia.orgnih.govnih.gov

The global minimum on the computed crystal energy landscape corresponds to the predicted most stable polymorph. rsc.org However, structures that are slightly higher in energy (typically within a few kJ/mol) are potential metastable polymorphs that could be experimentally accessible. nih.govnih.gov

Recent advancements have incorporated machine learning to accelerate the CSP process. sandboxaq.comchemrxiv.org These models can be trained to predict DFT-level energies or to guide the sampling of crystal structures, making the search more efficient. sandboxaq.com Furthermore, computational methods are being developed to include the effects of temperature and entropy, which can be crucial for determining which polymorph is most stable under specific conditions. wikipedia.orgnih.gov

For a molecule like this compound, with its conformational flexibility, CSP would need to account for the different possible shapes the molecule can adopt in the solid state, a phenomenon known as conformational polymorphism. tandfonline.com

Understanding Packing Effects on Molecular Conformation

A thorough review of available scientific literature and crystallographic databases reveals no specific experimental or theoretical studies on the crystal structure and packing effects of this compound. While research exists for structurally related biphenyl derivatives, the unique combination and positioning of the ethoxy, fluoro, and nitro functional groups on the biphenyl scaffold of this particular compound mean that its solid-state conformation and intermolecular interactions remain uncharacterized.

The conformation of biphenyl molecules in the solid state is a delicate balance between intramolecular and intermolecular forces. The dihedral angle between the two phenyl rings is a key conformational parameter. In an isolated, gas-phase molecule, this angle is primarily determined by the steric hindrance of the substituents at the ortho positions and electronic effects. However, in the crystalline state, the way molecules pack together can significantly alter this conformation to maximize favorable intermolecular interactions, such as hydrogen bonds, halogen bonds, and π-π stacking, leading to a more stable crystal lattice.

For this compound, one would anticipate a complex interplay of forces. The fluorine atom at the 3-position and the nitro group at the 4-position on one ring, and the ethoxy group at the 4'-position on the other, would influence the electronic distribution and steric profile of the molecule. In a hypothetical crystal structure, potential intermolecular interactions could include:

C-H···O and C-H···F hydrogen bonds: The ethoxy and nitro groups' oxygen atoms and the fluorine atom could act as hydrogen bond acceptors.

π-π stacking: The aromatic rings could stack on top of each other, influenced by the electron-withdrawing nitro group and the electron-donating ethoxy group.

Without experimental data from single-crystal X-ray diffraction or computational predictions from molecular modeling, any discussion of the specific packing effects on the molecular conformation of this compound would be purely speculative. The generation of detailed research findings and data tables, as requested, is not possible in the absence of such studies. Further research, including the synthesis and crystallographic analysis of this compound, would be required to elucidate its solid-state behavior.

Structure Reactivity Relationships and Reaction Mechanisms

Influence of the Fluoro Group on Aromatic Reactivity

The fluorine atom, located at the 3-position of the nitro-substituted ring, exerts a complex dual influence on the aromatic system's reactivity. This is due to the combination of its inductive and resonance effects.

Fluorine is the most electronegative element, giving it a powerful electron-withdrawing inductive effect (-I). stackexchange.comnih.gov This effect involves the polarization of the sigma (σ) bond between the carbon and fluorine atoms, which decreases the electron density of the aromatic ring. csbsju.edu This withdrawal of electron density through the sigma bond network makes the ring more electron-deficient. minia.edu.eg

Conversely, fluorine also possesses lone pairs of electrons in its p-orbitals, which can be donated to the aromatic π-system, resulting in a positive mesomeric or resonance effect (+M). nih.govcsbsju.edu This donation of electron density can, to some extent, counteract the inductive effect. However, the overlap between the 2p orbital of fluorine and the 2p orbital of carbon is not as effective as with other second-period elements like oxygen or nitrogen, meaning the inductive effect generally outweighs the resonance effect. minia.edu.eg

| Effect | Description | Impact on Aromatic Ring |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density through the C-F sigma bond due to fluorine's high electronegativity. | Decreases overall electron density, deactivating the ring. |

| Resonance Effect (+M) | Donation of a lone pair of electrons from fluorine's p-orbital into the aromatic π-system. | Increases electron density, particularly at the ortho and para positions. |

In electrophilic aromatic substitution (EAS), an electrophile attacks the electron-rich aromatic ring. Due to the strong electron-withdrawing inductive effect of fluorine, the aromatic ring of 4'-Ethoxy-3-fluoro-4-nitro-1,1'-biphenyl that contains the fluoro group is generally deactivated towards electrophilic attack compared to unsubstituted benzene (B151609). minia.edu.egquora.com This deactivation means that harsher reaction conditions are typically required for substitution to occur.

The presence of the fluorine atom significantly impacts the ring's susceptibility to nucleophilic aromatic substitution (SNAr). For an SNAr reaction to occur, the aromatic ring must be electron-deficient, a condition facilitated by electron-withdrawing groups. Fluorine's strong inductive effect helps to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. stackexchange.comwyzant.com This stabilization lowers the activation energy of the rate-determining step, which is the initial attack by the nucleophile. stackexchange.commasterorganicchemistry.com

Interestingly, in the context of SNAr reactions, aryl fluorides are often more reactive than other aryl halides. wyzant.comdoubtnut.com This is because the strength of the carbon-halogen bond is not the primary factor in the rate-determining step. Instead, the high electronegativity of fluorine is most effective at stabilizing the intermediate, thus accelerating the reaction. stackexchange.commasterorganicchemistry.com The presence of the strongly electron-withdrawing nitro group para to the fluorine atom in the parent structure would further activate the ring towards nucleophilic attack. masterorganicchemistry.com

Reactivity Profile of the Nitro Group

The nitro group (-NO₂) at the 4-position is a powerful modulator of the electronic character of its attached phenyl ring.

The nitro group is one of the strongest electron-withdrawing groups used in organic chemistry. fiveable.mewikipedia.org It deactivates the aromatic ring towards electrophilic substitution through both a strong inductive effect (-I) and a strong resonance effect (-M). quora.comnih.gov The nitrogen atom in the nitro group carries a formal positive charge, which strongly pulls electron density from the ring through the sigma bond framework. minia.edu.egquora.com

Furthermore, the nitro group can withdraw electron density through resonance, delocalizing the ring's π-electrons onto its oxygen atoms. wikipedia.org This delocalization creates significant partial positive charges at the ortho and para positions relative to the nitro group. quora.com Consequently, the nitro group strongly deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta position. wikipedia.orgcsbsju.edu Conversely, this severe decrease in electron density makes the ring highly activated for nucleophilic aromatic substitution. wikipedia.org

| Effect | Description | Impact on Aromatic Ring |

|---|---|---|

| Inductive Effect (-I) | Withdrawal of electron density due to the formal positive charge on the nitrogen atom. | Strongly decreases electron density across the ring. |

| Resonance Effect (-M) | Delocalization of π-electrons from the ring onto the oxygen atoms of the nitro group. | Strongly decreases electron density, especially at ortho and para positions. |

A key reaction of the nitro group, particularly in aromatic compounds, is its reduction to an amino group (-NH₂). wikipedia.org This transformation is fundamental in the synthesis of anilines, which are valuable industrial intermediates. The reduction of aromatic nitro compounds can be achieved using a variety of reagents and conditions. wikipedia.org

Common methods for this reduction include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. wikipedia.org

Metal-Acid Systems: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid, such as hydrochloric acid (HCl). csbsju.eduresearchgate.net

Transfer Hydrogenation: Using a hydrogen donor, such as hydrazine or formic acid, often with a catalyst. organic-chemistry.org

These reduction processes are generally chemoselective, meaning they can reduce the nitro group without affecting other functional groups like halogens or esters that might be present in the molecule. researchgate.netorganic-chemistry.org The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final amine product. researchgate.net For this compound, this reaction would convert the nitro group to an amino group, forming 4'-Ethoxy-3-fluoro-1,1'-biphenyl-4-amine.

Role of the Ethoxy Group in Modulating Reactivity

The ethoxy group (-OCH₂CH₃) attached at the 4'-position plays a pivotal role in defining the reactivity of its associated phenyl ring. Its influence stems from a combination of electronic and steric effects.

The oxygen atom of the ethoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance, also known as a positive mesomeric effect (+M). wikipedia.orglibretexts.org This donation of electron density increases the nucleophilicity of the phenyl ring to which it is attached, making it significantly more reactive towards electrophiles than unsubstituted benzene. wikipedia.orgmasterorganicchemistry.com This phenomenon is referred to as "activation" of the aromatic ring. organicchemistrytutor.comlumenlearning.com

The resonance effect is most pronounced at the ortho and para positions relative to the ethoxy group, leading to a buildup of partial negative charge at these sites. organicchemistrytutor.comyoutube.com This increased electron density makes these positions the primary targets for attack by electron-deficient species in electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.combyjus.com

Table 1: Electronic Properties of Substituents in this compound This table summarizes the primary electronic effects of the functional groups present in the molecule.

| Substituent | Position | Inductive Effect | Resonance (Mesomeric) Effect | Overall Effect on Ring Reactivity (EAS) |

|---|---|---|---|---|

| -OCH₂CH₃ (Ethoxy) | 4' | -I (Weakly Withdrawing) | +M (Strongly Donating) | Activating |

| -F (Fluoro) | 3 | -I (Strongly Withdrawing) | +M (Weakly Donating) | Deactivating |

| -NO₂ (Nitro) | 4 | -I (Strongly Withdrawing) | -M (Strongly Withdrawing) | Strongly Deactivating |

In electrophilic aromatic substitution, the ethoxy group is a powerful ortho, para-director. youtube.comlibretexts.org Since the para-position (C4') is occupied by the bond to the other phenyl ring, incoming electrophiles are directed to the two equivalent ortho positions (C3' and C5'). While the electronic activation at the ortho positions is strong, the steric bulk of the ethoxy group can partially hinder the approach of reactants. rsc.orgresearchgate.net This steric hindrance can influence the ratio of products in reactions where multiple substitution sites are available, although in this specific molecule, only the ortho positions are activated for substitution.

Interplay of Substituents on Biphenyl (B1667301) Torsional Angles and Reactivity

The three-dimensional structure of biphenyl derivatives is not static. The two phenyl rings can rotate around the central C1-C1' single bond. The angle of this rotation, known as the torsional or dihedral angle, is a critical determinant of the molecule's properties.

In unsubstituted biphenyl, a balance is struck between two opposing forces: steric repulsion between the hydrogen atoms at the ortho positions (C2, C6, C2', C6'), which favors a twisted conformation, and π-conjugation between the rings, which favors a planar arrangement. quora.comlibretexts.org The result is an equilibrium torsional angle of approximately 44°. nih.gov

For this compound, the substituents are not in the ortho positions, meaning the primary steric clash still arises from the ortho-hydrogens. However, the electronic effects are profound. The molecule possesses a strong electron-donating group (ethoxy) on one ring and powerful electron-withdrawing groups (nitro, fluoro) on the other. This "push-pull" system creates a strong conjugative interaction across the biphenyl bridge, which is maximized when the rings are coplanar. frontiersin.org This electronic stabilization provides a significant driving force towards planarity, counteracting the steric repulsion of the ortho-hydrogens. Consequently, it is expected that this compound adopts a more planar conformation with a smaller torsional angle than unsubstituted biphenyl.

Table 2: Torsional Angles in Biphenyl and Substituted Derivatives This table illustrates how substituents influence the equilibrium dihedral angle between the phenyl rings. Data is based on experimental and computational studies of related compounds.

| Compound | Key Substituents | Dominant Factor(s) | Approximate Torsional Angle (°) |

|---|---|---|---|

| 1,1'-Biphenyl | None | Steric Repulsion (ortho-H) | ~44° nih.gov |

| 2,2'-Dimethyl-1,1'-biphenyl | Ortho-Methyl | Strong Steric Repulsion | >70° |

| 4,4'-Dinitro-1,1'-biphenyl | Para-Nitro | Weak Electronic Effects | ~38° |

| 4-Amino-4'-nitro-1,1'-biphenyl | Para-Amino (EDG), Para-Nitro (EWG) | Strong "Push-Pull" Conjugation | Approaching Planarity (<30°) |

The degree of planarity directly affects the extent of π-orbital overlap between the two aromatic rings. stackexchange.com A more planar conformation, as expected for this molecule, allows for efficient electronic communication across the entire biphenyl system. acs.orgnih.gov This enhanced conjugation has several consequences:

Differential Reactivity: The "push-pull" effect is amplified. The ethoxy-substituted ring becomes even more electron-rich and nucleophilic, enhancing its reactivity in EAS. Conversely, the 3-fluoro-4-nitro-substituted ring becomes more electron-deficient and electrophilic, making it highly susceptible to nucleophilic aromatic substitution (SNAr).

Spectroscopic Properties: Extended conjugation typically results in a bathochromic (red) shift in the molecule's UV-visible absorption spectrum, meaning it absorbs light at longer wavelengths.

Bond Character: The central C1-C1' bond gains more double-bond character, leading to a higher rotational barrier compared to biphenyls without strong conjugating groups.

If the molecule were forced into a highly twisted (e.g., perpendicular) conformation, this electronic communication would be severed. The rings would then react more independently, behaving like isolated ethoxybenzene and 1-fluoro-2-nitrobenzene, respectively. stackexchange.com

Detailed Mechanistic Investigations of Key Transformations

Based on its structure, this compound is predicted to undergo three principal types of transformations, each with a distinct mechanism targeting a specific part of the molecule.

Nucleophilic Aromatic Substitution (SNAr) at C3: The phenyl ring bearing the fluoro and nitro groups is highly activated for SNAr. The reaction proceeds via a two-step addition-elimination mechanism. nih.gov

Addition Step: A nucleophile (Nu⁻) attacks the carbon atom bearing the fluorine (C3), which is activated by the strong electron-withdrawing effect of the para-nitro group. This forms a resonance-stabilized negative intermediate known as a Meisenheimer complex. springernature.comnih.gov The negative charge is delocalized onto the oxygen atoms of the nitro group, which provides substantial stabilization, making this step favorable. researchgate.netstackexchange.com

Elimination Step: The aromaticity is restored by the expulsion of the fluoride (B91410) ion, which is a good leaving group in SNAr reactions, to yield the substituted product.

Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine (-NH₂) using various reagents. A common method is catalytic hydrogenation. masterorganicchemistry.comcommonorganicchemistry.com